2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile
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Overview
Description
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile is an organic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a phenylacetonitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is performed in an aqueous medium using palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide as the solvent . The reaction conditions are mild and environmentally benign, making this method efficient and sustainable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen in the pyridine ring.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile: Unique due to its specific substitution pattern and combination of functional groups.
3,5-Dichloropyridine: Lacks the phenylacetonitrile group, making it less versatile in chemical synthesis.
2-Phenylacetonitrile: Lacks the pyridine ring, limiting its applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. The combination of a pyridine ring with a phenylacetonitrile group provides a versatile scaffold for the development of new compounds with desirable properties.
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-12(15)13(17-8-10)11(7-16)9-4-2-1-3-5-9/h1-6,8,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBQANDJCQODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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